N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of cyano, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the use of alkylation and cyclization reactions.
Introduction of the Thiophene Moiety: The thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the piperidine-thiophene intermediate with an oxalyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thiophene and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(piperidin-4-yl)methyl)oxalamide: Lacks the thiophene moiety.
N1-(2-cyanophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide: Similar structure but with a different thiophene substitution pattern.
Uniqueness
N1-(2-cyanophenyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is unique due to the specific combination of cyano, thiophene, and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c21-11-17-3-1-2-4-18(17)23-20(26)19(25)22-12-15-5-8-24(9-6-15)13-16-7-10-27-14-16/h1-4,7,10,14-15H,5-6,8-9,12-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWVCNFXNRHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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